REACTION_CXSMILES
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[CH3:1][O:2][C:3]([C:5]#[C:6][C:7]([O:9][CH3:10])=[O:8])=[O:4].[C:11]([O:15][C:16]([N:18]1[CH:22]=[CH:21][CH:20]=[CH:19]1)=[O:17])([CH3:14])([CH3:13])[CH3:12]>>[CH3:14][C:11]([O:15][C:16]([N:18]1[CH:19]2[CH:20]=[CH:21][CH:22]1[C:6]([C:7]([O:9][CH3:10])=[O:8])=[C:5]2[C:3]([O:2][CH3:1])=[O:4])=[O:17])([CH3:12])[CH3:13]
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Name
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|
Quantity
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6.7 mL
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Type
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reactant
|
Smiles
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COC(=O)C#CC(=O)OC
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Name
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|
Quantity
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9 mL
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Type
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reactant
|
Smiles
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C(C)(C)(C)OC(=O)N1C=CC=C1
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Control Type
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UNSPECIFIED
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Setpoint
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120 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Purification by flash chromatography on SiO2 eluting with EtOAc/CH2Cl2
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Name
|
|
Type
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product
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Smiles
|
CC(C)(C)OC(=O)N1C2C(=C(C1C=C2)C(=O)OC)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 27 mmol | |
AMOUNT: MASS | 8.3 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |